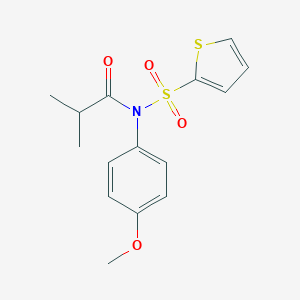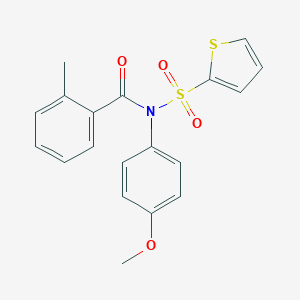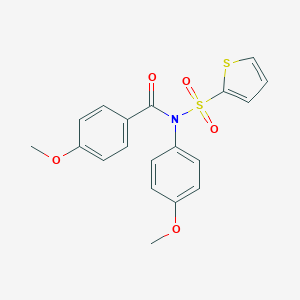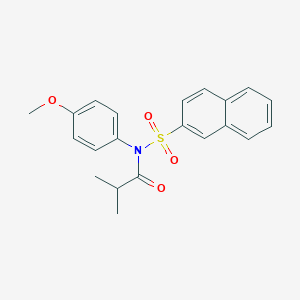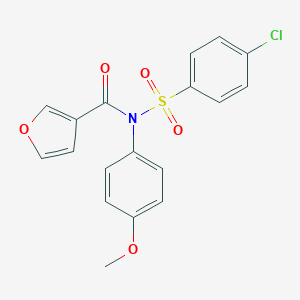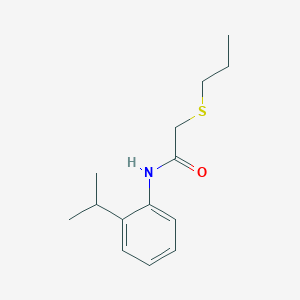
N-(2-isopropylphenyl)-2-(propylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-isopropylphenyl)-2-(propylsulfanyl)acetamide, commonly referred to as IPSA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its pharmacological properties and has shown promising results in preclinical studies. In
Wirkmechanismus
The exact mechanism of action of IPSA is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the brain and peripheral tissues. IPSA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for learning and memory. The compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in inflammation and glucose metabolism.
Biochemical and Physiological Effects:
IPSA has been shown to have a number of biochemical and physiological effects. The compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. IPSA has also been shown to have anti-inflammatory effects and can reduce pain in animal models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using IPSA in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using IPSA is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on IPSA. One area of focus is the development of more efficient synthesis methods that can produce IPSA in larger quantities. Another area of focus is the investigation of the compound's potential therapeutic applications in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of IPSA and to identify any potential side effects or toxicity associated with its use.
Synthesemethoden
IPSA can be synthesized through a multi-step process involving the reaction of 2-bromoacetophenone with isopropylmagnesium bromide followed by the addition of propyl mercaptan. The resulting product is then purified through recrystallization to obtain IPSA in high yield and purity.
Wissenschaftliche Forschungsanwendungen
IPSA has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to have neuroprotective effects and can improve cognitive function in animal models. IPSA has also been investigated for its potential use as an anti-inflammatory agent and as a treatment for pain.
Eigenschaften
Molekularformel |
C14H21NOS |
|---|---|
Molekulargewicht |
251.39 g/mol |
IUPAC-Name |
N-(2-propan-2-ylphenyl)-2-propylsulfanylacetamide |
InChI |
InChI=1S/C14H21NOS/c1-4-9-17-10-14(16)15-13-8-6-5-7-12(13)11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
YWPZZIMGSANYSP-UHFFFAOYSA-N |
SMILES |
CCCSCC(=O)NC1=CC=CC=C1C(C)C |
Kanonische SMILES |
CCCSCC(=O)NC1=CC=CC=C1C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-{(4-chlorophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-ethyl-2-thienyl)benzamide](/img/structure/B284021.png)
![N-[5-ethyl-3-[(4-fluorophenyl)-(4-morpholinyl)methyl]-2-thiophenyl]benzamide](/img/structure/B284022.png)
![N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide](/img/structure/B284025.png)
![2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide](/img/structure/B284027.png)
![3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284028.png)
![4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284030.png)
![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)
![1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)
